Clorhidrato de 2-Ciclohexil-morfolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

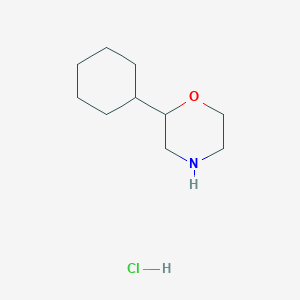

2-Cyclohexyl-morpholine hydrochloride is a chemical compound that is a derivative of morpholine . Morpholine is a six-membered heterocyclic compound that features both amine and ether functional groups . It is a base, and when treated with hydrochloric acid, it produces morpholinium chloride .

Synthesis Analysis

The synthesis of morpholine derivatives has been a topic of significant interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been reported . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine is characterized by a six-membered ring containing both nitrogen and oxygen atoms . Theoretical calculations have revealed that structures containing equatorial-chair and axial-chair conformations are the most stable conformers in the gas phase . The morpholine ring plus the substituents on the amino group enables several possible conformers .Chemical Reactions Analysis

Acid halides, such as 2-Cyclohexyl-morpholine hydrochloride, are among the most reactive of carboxylic acid derivatives and can be converted into many other kinds of compounds by nucleophilic acyl substitution mechanisms . The halogen can be replaced by –OH to yield an acid, by –OCOR to yield an anhydride, by –OR to yield an ester, by –NH2 to yield an amide, or by R′ to yield a ketone .Mecanismo De Acción

Target of Action

2-Cyclohexyl-morpholine hydrochloride is a morpholine derivative. Morpholine derivatives have been found to inhibit various enzymes, such as D14 reductase and D7-D8 isomerase . These enzymes play crucial roles in the sterol synthesis pathways of fungi .

Mode of Action

The compound interacts with its targets, the enzymes D14 reductase and D7-D8 isomerase, inhibiting their activity . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and an accumulation of ignosterol in the fungal cytoplasmic cell membranes .

Biochemical Pathways

The primary biochemical pathway affected by 2-Cyclohexyl-morpholine hydrochloride is the sterol synthesis pathway in fungi . The inhibition of D14 reductase and D7-D8 isomerase enzymes disrupts this pathway, leading to a decrease in ergosterol, a critical component of fungal cell membranes. The disruption of this pathway also causes an accumulation of ignosterol, which further affects the integrity and function of the fungal cell membranes .

Pharmacokinetics

Morpholine derivatives are generally known for their good bioavailability and stability .

Result of Action

The primary result of the action of 2-Cyclohexyl-morpholine hydrochloride is the disruption of fungal cell membrane integrity and function due to the altered sterol composition . This disruption can lead to the death of the fungal cells, thereby exhibiting antifungal activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Cyclohexyl-morpholine hydrochloride has several advantages for lab experiments. It is readily available and is relatively inexpensive. Moreover, it is stable under normal laboratory conditions and can be stored for long periods of time. However, it has some limitations as well. It is a toxic compound and should be handled with care. Moreover, it is not very soluble in organic solvents, which can limit its applications in some experiments.

Direcciones Futuras

There are several future directions for the research on 2-Cyclohexyl-morpholine hydrochloride. One direction is to investigate its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to investigate its potential as a catalyst in various chemical reactions. Moreover, further studies are needed to understand its mechanism of action and its biochemical and physiological effects. Finally, more research is needed to explore its potential as a therapeutic agent in the treatment of various diseases.

Conclusion:

In conclusion, 2-Cyclohexyl-morpholine hydrochloride is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is widely used in scientific research as a reagent in organic synthesis, a catalyst in various chemical reactions, and a chiral auxiliary in asymmetric synthesis. It has several advantages for lab experiments, but also has some limitations. Further research is needed to explore its potential as a therapeutic agent in the treatment of various diseases.

Métodos De Síntesis

The synthesis of 2-Cyclohexyl-morpholine hydrochloride is a multistep process that involves the reaction of cyclohexylamine with morpholine in the presence of hydrochloric acid. The reaction mixture is then heated under reflux for several hours until the desired product is obtained. The product is then purified by recrystallization to obtain pure 2-Cyclohexyl-morpholine hydrochloride.

Aplicaciones Científicas De Investigación

- Derivados de Piperidina: CHM pertenece a la familia de la piperidina, que juega un papel crucial en el diseño de fármacos. Las piperidinas están presentes en más de veinte clases de fármacos y alcaloides . Los investigadores han explorado reacciones intra e intermoleculares que conducen a varios derivados de piperidina, incluidas piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas.

- Evaluación Biológica: Los científicos han investigado la actividad biológica de las piperidinas sintéticas y naturales. Los compuestos que contienen CHM se han evaluado por su potencial como fármacos .

- Hidrogenación, Ciclización y Aminación: Varias rutas sintéticas implican reacciones de hidrogenación, ciclización y aminación para acceder a derivados de piperidina .

Industria Farmacéutica

Síntesis Química

Aplicaciones de Investigación e Industria

Otros Campos

Propiedades

IUPAC Name |

2-cyclohexylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h9-11H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXDALYHVUPFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNCCO2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2459151.png)

![N-(3-acetylphenyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2459157.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2459160.png)

![8-methyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2459162.png)

![3-{[(4-Chlorophenyl)thio]methyl}thiophene-2-carbothioamide](/img/structure/B2459164.png)

![N-(3-(dimethylamino)propyl)-2-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2459166.png)

![[1-(2,2,2-Trifluoroethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2459168.png)